REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([OH:11])=[CH:8][CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH2:3]1.[CH3:15][CH2:16][CH2:17][CH2:18][CH:19]([CH:21]([CH3:23])[CH3:22])C.[CH3:24]CCC(CC(C)C)C.CC(CC(C(C)C)C)C.[OH-].[OH-].[Ca+2]>O>[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([OH:11])=[C:8]([CH2:24][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:21]([CH3:22])[CH3:23])[CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH2:3]1 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
760 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C2=CC(=CC=C12)O)(C)C)C
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[OH-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is removed from the lime
|
Type
|
DISTILLATION
|
Details
|
the excess tripropylene is distilled off in a water stream vacuum to an absorbtion temperature of 150° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CC(C2=CC(=C(C=C12)CCCCCCC(C)C)O)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |